

Technical Dossier: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate*

Cat. No.: *B1320597*

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Document ID: CHEM-PYR-4I-35DC-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**. This compound is a key heterocyclic building block used in synthetic organic chemistry, particularly as an intermediate in the development of complex molecular scaffolds for pharmaceutical applications. Pyrazole derivatives are known to be integral components in a wide array of therapeutically active agents.^[1] This guide details the molecule's physicochemical properties, provides a representative synthetic protocol and characterization workflow, and discusses its applications in medicinal chemistry and drug discovery. All quantitative data is presented in standardized tables, and logical workflows are illustrated using process diagrams.

Chemical Identity and Physicochemical Properties

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a functionalized pyrazole ring, making it a valuable and versatile intermediate for further chemical modification.^{[2][3]} Its structure is characterized by a central pyrazole core substituted with an iodine atom at the C4 position and two methoxycarbonyl groups at the C3 and C5 positions.

Molecular Formula: $C_7H_7IN_2O_4$

Molecular Structure: The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. It is substituted as follows:

- Position 1: A hydrogen atom (1H).
- Position 3: A methoxycarbonyl group (-COOCH₃).
- Position 4: An iodine atom (-I).
- Position 5: A methoxycarbonyl group (-COOCH₃).

Physicochemical Data

The key quantitative properties of **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate** are summarized below.

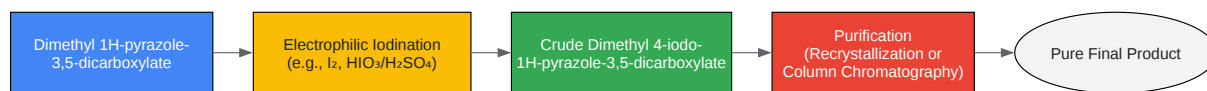
Property	Value
Molecular Weight	338.05 g/mol
Monoisotopic Mass	337.9400 Da
CAS Number	1027819-68-6
Physical Form	Solid (Typical)
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate)

Synthesis and Characterization

The synthesis of **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate** typically starts from its non-iodinated precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate.^{[4][5]} The process involves a direct electrophilic iodination reaction.

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of the title compound from its common precursor.



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Caption: High-level workflow for the synthesis of the target compound.

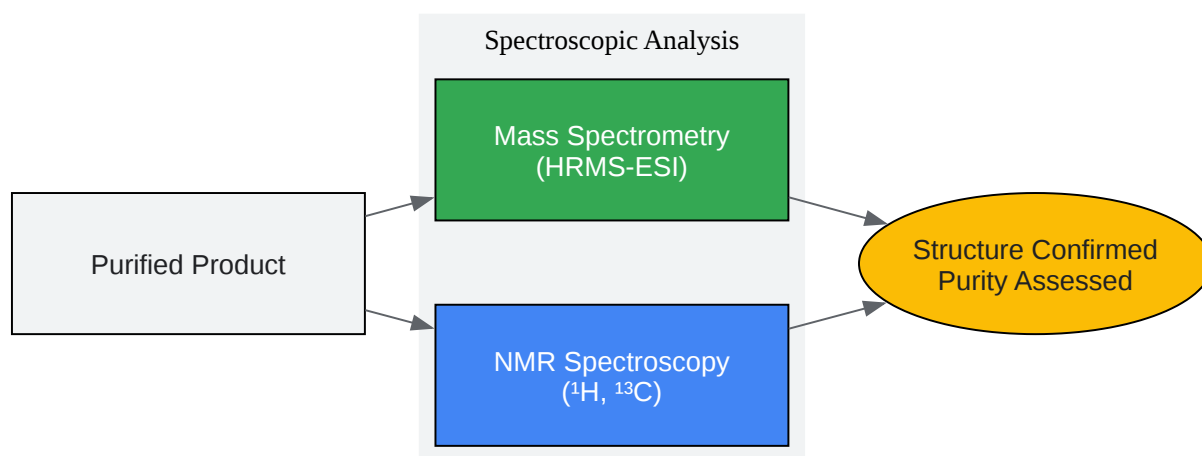
Experimental Protocol: Electrophilic Iodination

This protocol is a representative example for the synthesis of **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**.

- **Preparation:** To a stirred solution of Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, add Iodine (I₂) (approx. 0.5 eq).
- **Reaction:** Add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, portion-wise to the mixture at a controlled temperature (e.g., 0-25 °C).
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is quenched by pouring it into a solution of ice-water containing a reducing agent (e.g., sodium thiosulfate) to neutralize any unreacted iodine.
- **Isolation:** The resulting precipitate (the crude product) is collected by vacuum filtration, washed with cold water, and dried under vacuum.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**.

Characterization Workflow

Structural confirmation and purity assessment are critical. The following workflow outlines the standard analytical procedures.



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Caption: Standard workflow for structural and purity verification.

Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate** serves as a highly versatile intermediate due to its multiple functional handles.

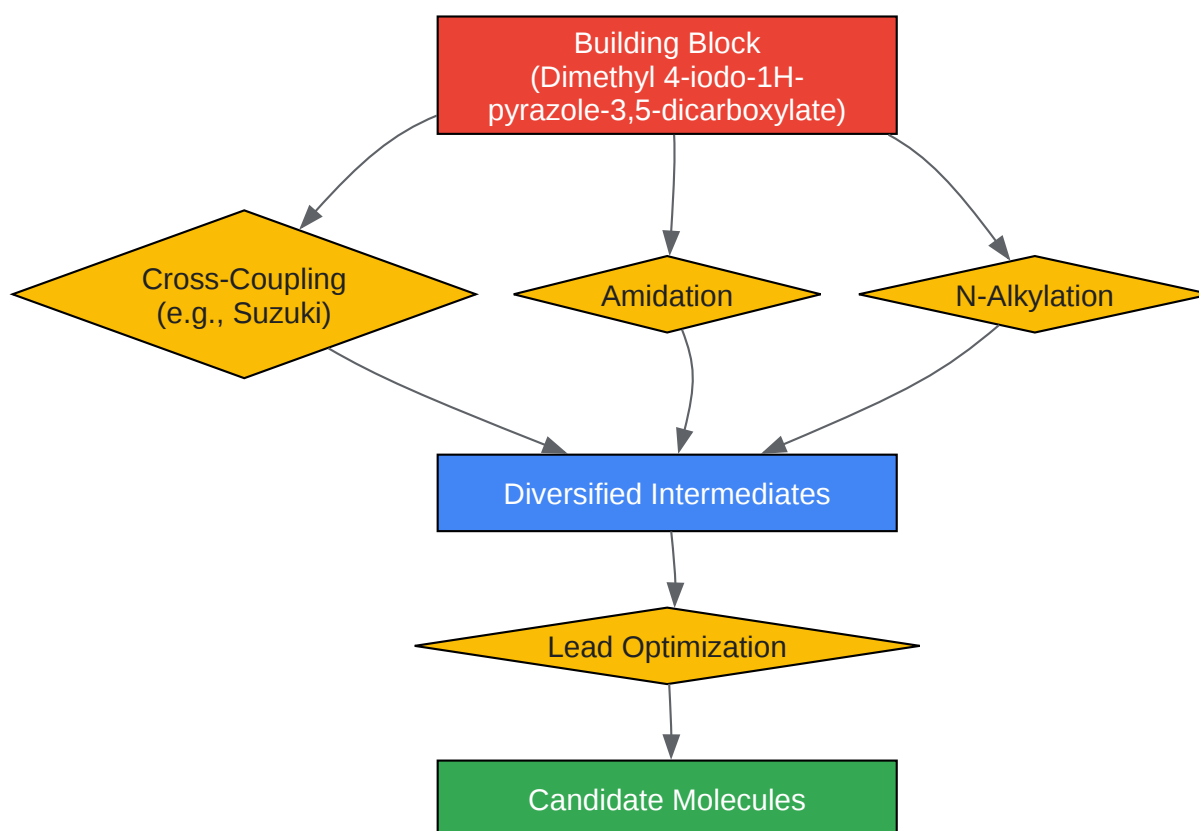
- **The Iodine Atom:** The C4-iodo group is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents.[6]
- **The Ester Groups:** The two methoxycarbonyl groups at C3 and C5 can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing pathways to diverse derivatives.

- The N-H Group: The pyrazole N-H can be alkylated or arylated to further expand the molecular complexity.^[7]

This trifunctional nature makes the compound an ideal starting point for constructing libraries of complex molecules for screening against biological targets, such as kinases and other enzymes in cancer and inflammatory disease pathways.^[8]

Logical Role in Synthesis

The diagram below illustrates the logical progression of using this compound as a foundational building block in a drug discovery program.



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Caption: Role as a versatile building block in discovery chemistry.

Safety and Handling

Appropriate safety precautions must be taken when handling this and any related chemical reagent. Researchers should consult the full Safety Data Sheet (SDS) before use.

Hazard Category	Information
GHS Pictograms	Irritant, Health Hazard (Anticipated)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

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